3-(4-(1h-Pyrazol-1-yl)phenyl)propan-1-amine
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Overview
Description
3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine is a compound that features a pyrazole ring attached to a phenyl group, which is further connected to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with a suitable amine source under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, modulating their activity. Additionally, the amine group can participate in ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-1-yl)propan-1-amine: Lacks the phenyl group, resulting in different chemical and biological properties.
4-(1H-Pyrazol-1-yl)benzaldehyde: Contains an aldehyde group instead of the amine group, leading to different reactivity.
1-(4-(1H-Pyrazol-1-yl)phenyl)ethanone: Features a ketone group, which alters its chemical behavior and applications.
Uniqueness
3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine is unique due to the presence of both the pyrazole ring and the amine group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-(4-pyrazol-1-ylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H15N3/c13-8-1-3-11-4-6-12(7-5-11)15-10-2-9-14-15/h2,4-7,9-10H,1,3,8,13H2 |
InChI Key |
NMYWYSCVZLDJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CCCN |
Origin of Product |
United States |
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